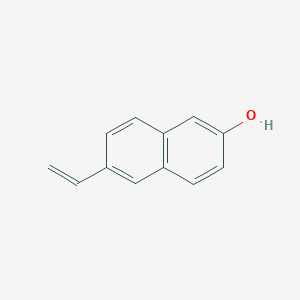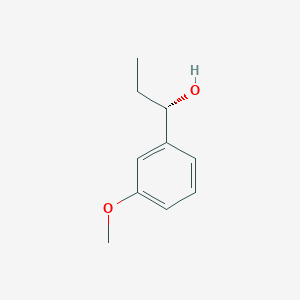
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine” has a molecular formula of C16H11Cl2N3O2 and a molecular weight of 348.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
A foundational aspect of the research on compounds related to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine involves their synthesis and potential therapeutic applications. Research into related pyrimidine derivatives has demonstrated their broad pharmacological activities, including antiviral, antifungal, antibacterial, and anti-inflammatory effects. Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, and they play a vital role in medicinal chemistry due to their wide range of biological activities. This has led to significant interest in the synthesis, structure-activity relationships (SARs), and development of pyrimidine derivatives as potential therapeutic agents (Rashid et al., 2021).
Environmental Impact
Methoxyphenols, closely related to the o-Methoxyphenoxy component of the compound, are known for their role as biomass burning tracers and have been studied for their atmospheric reactivity. These compounds undergo various gas-phase, particle-phase, and aqueous-phase reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric reactivity of methoxyphenols can provide insights into the environmental impact of related compounds and their degradation pathways (Liu et al., 2022).
Optoelectronic Applications
The research into pyrimidine and related heterocyclic compounds extends beyond medicinal chemistry into the field of optoelectronics. Quinazolines and pyrimidines, due to their electronic properties, have been explored for their potential in developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of pyrimidine derivatives in the creation of novel optoelectronic materials, opening avenues for the application of 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine in technology (Lipunova et al., 2018).
Biological Significance
Pyrimidine derivatives, including those similar to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine, have been extensively studied for their biological significance. They have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The development and study of pyrimidine analogs have provided valuable insights into their mechanisms of action and potential therapeutic uses, underscoring the importance of this class of compounds in drug discovery and development (JeelanBasha & Goudgaon, 2021).
Propriétés
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9H,1H3,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVWOEIXJJCKJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

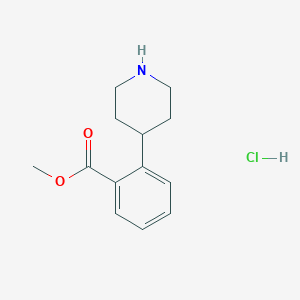
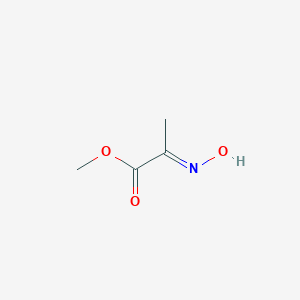


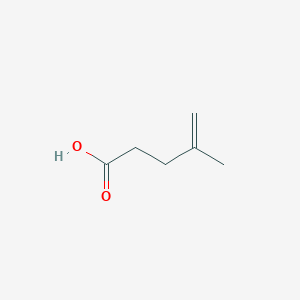
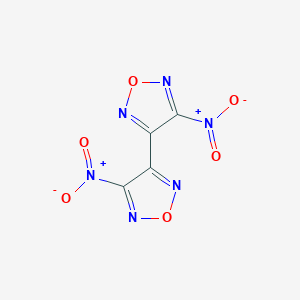
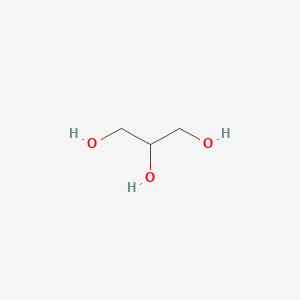
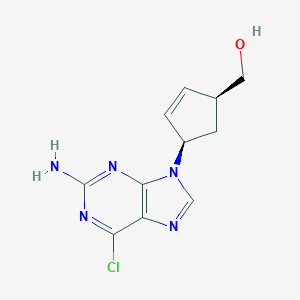

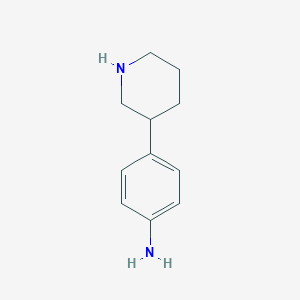

![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)
